molecular formula C10H18O B192494 Terpineol CAS No. 98-55-5

Terpineol

Cat. No.: B192494
CAS No.: 98-55-5
M. Wt: 154.25 g/mol
InChI Key: WUOACPNHFRMFPN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Terpineol, specifically α-Terpineol, has been found to exhibit antibacterial activities against common foodborne pathogenic bacteria . The primary targets of α-Terpineol are the cell membranes of these bacteria .

Mode of Action

The hydroxyl group of α-Terpineol interacts with the bacteria, affecting membrane function and leading to the bacteria’s death . It forms glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO− . This interaction increases the membrane gelation and reduces the membrane fluidity .

Biochemical Pathways

The biosynthesis of α-Terpineol proceeds from geranyl pyrophosphate, which releases pyrophosphate to give the terpinyl cation . This carbocation is the precursor to many terpenes and terpenoids . Its hydrolysis gives this compound .

Result of Action

The interaction of α-Terpineol with bacterial cells results in a number of cellular effects. It causes remarkable destruction in cell envelopes and intracellular organizations . The compound impairs the cell wall and damages plasma membranes . Electron transport in the cytoplasmic membrane is impaired, inducing reactive oxygen species accumulation . Both membrane electrical potential and membrane pH gradient collapse . The disruption of proton motive force and the leakage of ATP result in a deficit of intracellular ATP .

Action Environment

This compound is naturally present in plant species and can be found in flowers such as narcissus and freesia, in herbs, such as marjoram, oregano, rosemary, and in lemon peel oil . The environment in which this compound is found can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Terpineol, specifically α-Terpineol, interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of biological applications, including antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive properties . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have anticancer properties, suggesting that it may influence cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound’s action is multifaceted. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . These interactions allow this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Terpineol can be synthesized through several methods:

Chemical Reactions Analysis

Scientific Research Applications

Terpineol has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

Terpineol, a monoterpene alcohol found in various essential oils, has garnered attention for its diverse biological activities, particularly its antibacterial, antifungal, and potential antiviral properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound exists in several isomeric forms, with α-terpineol being the most studied. Its chemical structure features a hydroxyl group (-OH) that is pivotal to its biological activity. The presence of this functional group enhances its interaction with biological membranes, contributing to its antimicrobial properties.

Antibacterial Activity

Recent studies have elucidated the antibacterial mechanisms of α-terpineol against various pathogens:

  • Mechanism of Action : The antibacterial activity of α-terpineol is primarily attributed to its ability to disrupt bacterial cell membranes. Research indicates that α-terpineol can form glycosidic bonds with bacterial carbohydrates and hydrogen bonds with phospholipids, leading to increased membrane rigidity and decreased fluidity. This disruption results in the leakage of intracellular contents and ultimately bacterial cell death .
  • Minimum Inhibitory Concentration (MIC) : Studies have reported an MIC of 0.78 µL/mL for α-terpineol against Escherichia coli, indicating its potency as an antibacterial agent. Time-kill assays demonstrated that α-terpineol could kill all E. coli cells at 1 × MIC within 8 hours and at 2 × MIC within 4 hours .
  • Comparative Efficacy : In a comparative study, α-terpineol exhibited significant antibacterial effects against foodborne pathogens such as Salmonella typhimurium and Staphylococcus aureus, with varying degrees of efficacy . The order of effectiveness was noted as follows:
    • E. coli O157:H7
    • S. typhimurium
    • Listeria monocytogenes
    • S. aureus

Table 1: Antibacterial Activity of α-Terpineol Against Various Pathogens

PathogenMIC (µL/mL)Time to Kill (hours)
Escherichia coli0.784 (2 × MIC)
Salmonella typhimuriumNot specifiedNot specified
Listeria monocytogenesNot specifiedNot specified
Staphylococcus aureusNot specifiedNot specified

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various fungal species, making it a candidate for applications in food preservation and medical treatments against fungal infections.

Potential Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties, particularly in the context of respiratory viruses like SARS-CoV-2. While direct evidence is still being explored, this compound's role in modulating immune responses and reducing inflammation may contribute to its potential efficacy against viral infections .

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial effects of α-terpineol against foodborne pathogens revealed significant reductions in bacterial counts within one hour of exposure at a concentration of 0.8% (v/v). This rapid action highlights its potential for use in food safety applications .
  • Morphological Changes Induced : Transmission electron microscopy studies showed that exposure to α-terpineol led to significant morphological changes in bacterial cells, including cell wall rupture and cytoplasmic condensation, further supporting its mechanism of action as an effective antibacterial agent .

Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
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InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
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InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
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Molecular Formula

C10H18O
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Related CAS

68540-43-2 (hydrochloride salt)
Record name alpha-Terpineol
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DSSTOX Substance ID

DTXSID5026625
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour
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Boiling Point

218-221 °C
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Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)
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Density

0.935 at 20 °C/20 °C, 0.930-0.936
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Vapor Pressure

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C
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Color/Form

Colorless solid, Pure alpha-isomer is white, crystalline powder

CAS No.

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1
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Melting Point

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for α-terpineol?

A1: α-Terpineol has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol. Key spectroscopic data includes:

    Q2: What are the structural differences between the isomers of terpineol?

    A2: this compound exists as several isomers, with the most common being α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. These isomers differ in the position of the double bond and the hydroxyl group on the cyclohexene ring. This variation can significantly influence their physical properties (e.g., odor, boiling point) and biological activities.

    Q3: How does α-terpineol exert its analgesic effect in neuropathic pain models?

    A4: α-Terpineol has demonstrated analgesic effects in a rat model of neuropathic pain induced by chronic constriction injury (CCI). [] The research suggests that α-terpineol's analgesic effects are mediated by the suppression of microglial cell activation and the reduction of pro-inflammatory cytokines (IL-1β and TNF-α) in the spinal cord. []

    Q4: What evidence supports the antibacterial activity of this compound and its derivatives?

    A5: Studies have shown that this compound and some of its derivatives, particularly terpinen-4-ol, exhibit potent antifungal activity against Candida albicans, including biofilm inhibition. [] While this compound itself demonstrated significant antifungal activity, terpinen-4-ol emerged as a potent inhibitor of C. albicans biofilms at lower concentrations. [] This finding suggests its potential use in oral hygiene products to manage candidosis.

    Q5: Can this compound be used as an insecticide, and what is its mode of action?

    A6: Research has shown that this compound, particularly (-)-4-terpineol, exhibits insecticidal activity against Plutella xylostella. [, ] This insecticidal activity appears to be linked to the inhibition of key enzymes in P. xylostella, including glutathione S-transferase, catalase, acetylcholinesterase, and Na+/K+-ATPase. [] These enzymes play crucial roles in detoxification, oxidative stress response, and nerve impulse transmission, suggesting potential targets for this compound's insecticidal action.

    Q6: What is known about the stability of this compound in various conditions?

    A8: Limited information is available regarding the stability of this compound under various conditions. As a volatile compound, it is prone to evaporation, and its stability can be affected by factors such as temperature, light, and storage conditions. []

    Q7: Are there any toxicological concerns regarding the use of this compound?

    A9: While generally recognized as safe (GRAS) for use in food flavorings, this compound can exhibit toxicity at higher concentrations. Studies in horses have shown acute toxicity after intravenous administration of pine oil, with α-terpineol being a major constituent. [] Pulmonary edema was the primary cause of death, highlighting the potential respiratory toxicity of high doses of α-terpineol. [] Further research is needed to understand its long-term effects and safe dosage limits in various applications.

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